Comparative Cytotoxicity: Moderate IC50 of 60.13 µg/mL Against HeLa Cells Contrasts with More Potent Analogs
4-(2-Chloropyridin-4-yl)morpholine demonstrates a moderate cytotoxic profile, with an IC50 value of 60.13 µg/mL in a HeLa cell viability assay [1]. In contrast, structurally related morpholinopyridine derivatives exhibit a wide range of potencies. For instance, the analog 2-(2-Chloro-4-pyridinyl)morpholine is a potent antagonist at the MCHR2 receptor with an IC50 of 1 nM [2], while other pyridinyl morpholines show nanomolar activity against kinases like MEK1/2 . The relatively higher IC50 of the target compound indicates a different selectivity profile, making it potentially useful as a weaker or control ligand in studies where high potency is not desired or where off-target effects need to be minimized.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 60.13 µg/mL |
| Comparator Or Baseline | 2-(2-Chloro-4-pyridinyl)morpholine: IC50 = 1 nM (MCHR2 antagonism); other pyridinyl morpholines: nanomolar range (MEK1/2) |
| Quantified Difference | Target compound is significantly less potent in this assay (approx. 60,000-fold difference compared to 1 nM analog, assuming approximate molar mass) |
| Conditions | HeLa cell line; MTT assay after 48 hrs; MCHR2 assay: CHO cells, inhibition of MCH-stimulated Ca2+ flux |
Why This Matters
This quantifiable difference in potency allows researchers to select the appropriate compound based on the required activity window for their specific assay, preventing undesired off-target effects that could confound results.
- [1] Asian Pac J Cancer Prev. 2025;26(5):1841–1852. Table 3: Dose-Dependent Percentage Inhibition of the Compound and its IC50 Value. View Source
- [2] BindingDB. BDBM50360708 CHEMBL1934127. IC50: 1 nM. View Source
